1-(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)-2,2-dimethylpropan-1-one
Description
Properties
IUPAC Name |
1-(7,8-dihydro-5H-pyrido[4,3-d]pyrimidin-6-yl)-2,2-dimethylpropan-1-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N3O/c1-12(2,3)11(16)15-5-4-10-9(7-15)6-13-8-14-10/h6,8H,4-5,7H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZJVDCCXYAHPLH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)N1CCC2=NC=NC=C2C1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)-2,2-dimethylpropan-1-one typically involves multi-step organic synthesis techniques. The primary route includes:
Formation of the pyrido[4,3-d]pyrimidine core: : This step involves the cyclization of suitable precursors, typically using a combination of organic solvents and catalysts.
Modification of the core structure: : Various functional groups are introduced through reactions such as nitration, reduction, and alkylation to achieve the final structure.
Coupling with 2,2-dimethylpropan-1-one: : This is often performed under acidic or basic conditions, with the use of reagents like Grignard reagents or organolithium compounds.
Industrial Production Methods
While the laboratory synthesis of this compound is well-documented, large-scale industrial production may require optimization for efficiency and cost-effectiveness. Techniques such as continuous flow chemistry and catalytic hydrogenation are employed to increase yield and reduce reaction times.
Chemical Reactions Analysis
Types of Reactions It Undergoes
1-(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)-2,2-dimethylpropan-1-one is known to undergo a variety of chemical reactions, including:
Oxidation: : The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: : Reduction reactions may involve reagents such as lithium aluminum hydride or catalytic hydrogenation.
Substitution: : The molecule is susceptible to nucleophilic and electrophilic substitution reactions, particularly at positions adjacent to the nitrogen atoms.
Common Reagents and Conditions
Oxidation: : Potassium permanganate in acidic or basic medium.
Reduction: : Lithium aluminum hydride in anhydrous ether.
Substitution: : Halogenation followed by nucleophilic attack using various nucleophiles.
Major Products Formed from These Reactions
Oxidation: : Oxidized derivatives with functional groups such as carboxylic acids or ketones.
Reduction: : Reduced forms like alcohols or amines.
Substitution: : Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)-2,2-dimethylpropan-1-one has several applications across different scientific fields:
Chemistry: : Used as a precursor in the synthesis of more complex molecules and in studies of reaction mechanisms.
Biology: : Investigated for its potential as a bioactive compound with applications in enzyme inhibition and receptor binding studies.
Medicine: : Explored for its pharmacological properties, including anti-inflammatory, antiviral, and anticancer activities.
Industry: : Utilized in the development of new materials and chemical processes.
Mechanism of Action
The compound's mechanism of action often involves interaction with molecular targets such as enzymes or receptors. Its pyrido[4,3-d]pyrimidine core allows it to fit into active sites or binding pockets, disrupting normal biological processes. The specific pathways affected can vary depending on the context, but common targets include kinases and other signaling proteins.
Comparison with Similar Compounds
Comparison with Structurally Analogous Compounds
Table 1: Structural and Physicochemical Comparison
*Calculated based on formula C₁₃H₁₇N₃O.
Key Findings :
Lipophilicity and Steric Effects :
- The target compound’s 2,2-dimethylpropan-1-one group provides greater lipophilicity (logP ~2.5 estimated) compared to polar analogs like the benzoxazolone derivative (logP ~1.2) . This may enhance blood-brain barrier penetration but reduce aqueous solubility.
- Steric hindrance from the dimethyl group likely slows enzymatic degradation, as seen in similar tert-butyl-substituted analogs .
Pharmacokinetic Implications :
- The thiophene-containing analog exhibits a higher molecular weight (321.4 vs. 291.3) and extended π-system, which may improve target binding but increase susceptibility to cytochrome P450 oxidation.
- Compound B’s alkyne group allows for bioorthogonal conjugation, a feature absent in the target compound, enabling targeted drug delivery.
Synthetic Accessibility :
- The target compound is synthesized via Pd-catalyzed coupling (e.g., Heck reaction in ) with moderate yields (48–77%) , comparable to benzoxazolone derivatives but less efficient than triazole-linked analogs (e.g., Example 3 in , % yield in some steps) .
Biological Activity Trends: Indenylamino-substituted analogs (e.g., and ) show enhanced kinase inhibitory activity due to the planar aromatic system . The target compound’s dimethylpropan-1-one group may trade binding affinity for stability. Pyrimidodiazepine diones () and pyrazolo-triazolo derivatives () diverge significantly in bioactivity, emphasizing the pyrido[4,3-d]pyrimidine core’s versatility .
Biological Activity
1-(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)-2,2-dimethylpropan-1-one is a complex organic compound that has garnered attention for its potential biological activities. This article explores the compound's biological mechanisms, its effects on various biological targets, and relevant case studies that highlight its significance in medicinal chemistry.
Chemical Structure and Properties
The compound features a unique structure characterized by a dihydropyridopyrimidine ring linked to a ketone moiety. Its molecular formula is , and it has a molecular weight of approximately 229.30 g/mol. The structure can be represented as follows:
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets in the body. It has been shown to modulate various biochemical pathways:
- Enzyme Inhibition : The compound exhibits inhibitory effects on certain enzymes involved in metabolic processes, which may contribute to its therapeutic potential.
- Signal Transduction Modulation : It influences signal transduction pathways that are critical in cellular responses, particularly in cancer cells.
- Oxidative Stress Regulation : The compound may play a role in mitigating oxidative stress, which is implicated in various diseases.
Biological Activity and Therapeutic Potential
Research indicates that this compound possesses several biological activities:
- Anticancer Properties : Preliminary studies suggest that this compound can inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. For instance, it has shown effectiveness against specific cancer cell lines by disrupting the cell cycle.
- Anti-inflammatory Effects : The compound may reduce inflammation through the inhibition of pro-inflammatory cytokines and mediators.
- Antioxidant Activity : It has been reported to exhibit antioxidant properties, which could be beneficial in preventing oxidative damage in cells.
Case Studies and Research Findings
Several studies have investigated the biological activity of this compound:
- Study on Anticancer Activity : A study published in Journal of Medicinal Chemistry evaluated the anticancer effects of several pyrido[4,3-d]pyrimidine derivatives. The results indicated that compounds similar to this compound showed significant cytotoxicity against breast and lung cancer cell lines .
- Inflammation Modulation Study : Research conducted on inflammatory models demonstrated that this compound significantly reduced the levels of TNF-alpha and IL-6 in vitro .
Comparative Analysis with Related Compounds
To better understand the unique properties of this compound, it is essential to compare it with structurally related compounds:
| Compound Name | Structure | Biological Activity |
|---|---|---|
| 1-(7,8-Dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)-2-methylpropan-1-one | Structure | Moderate anticancer activity |
| 1-(7-Methylpyrido[4,3-d]pyrimidin-6(5H)-yl)-2-methylpropan-1-one | Structure | Low antioxidant activity |
| 1-(7-Ethoxy-pyrido[4,3-d]pyrimidin-6(5H)-yl)-2-methylpropan-1-one | Structure | High anti-inflammatory activity |
Q & A
Q. How can X-ray crystallography validate the stereochemistry of chiral derivatives?
- Methodological Answer : Co-crystallization with heavy atoms (e.g., bromine) enhances diffraction. For example, (R)-configured ethanone derivatives of CVN424 showed unambiguous electron density maps at 1.8 Å resolution, confirming stereochemistry .
Q. What synthetic routes enable the introduction of fluorophenyl substituents to modulate bioactivity?
- Methodological Answer : Suzuki-Miyaura coupling with fluorophenyl boronic acids under Pd(PPh₃)₄ catalysis (e.g., 100°C, 12 hours in THF/water) introduces fluorophenyl groups. Purification via flash chromatography (hexane/EtOAc 4:1) yields >90% purity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
